Calcium glycerophosphate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize calcium glycerophosphate involves adding calcium chloride to water under stirring, followed by the addition of glycerophosphate. The mixture is then heated, and the pH is controlled using glutamic acid. After the reaction is complete, the solution undergoes solid-liquid separation while hot, and the this compound is obtained after drying .

Another method involves reacting glycerol, monocalcium phosphate, and phosphoric acid in an agitated reactor with a small amount of citric acid. The mixture is then diluted, filtered, concentrated, precipitated, and dried to obtain this compound with high calcium content .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with adjustments for large-scale production. The process involves simple steps, convenient operation, low cost, and safe products, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Calcium glycerophosphate can undergo various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: this compound can participate in substitution reactions where the glycerophosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other salts. The conditions for these reactions typically involve controlled pH, temperature, and stirring.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with strong acids can produce glycerophosphoric acid and calcium salts.

Scientific Research Applications

Gastrointestinal Health

Calcium glycerophosphate has been studied for its protective effects on gut integrity, particularly during ischemic conditions. Research indicates that it can preserve transepithelial electrical resistance in intestinal epithelial cells, thus reducing permeability under stress conditions such as hypoxia and cytokine stimulation. In a study using Caco-2 cells, this compound was shown to attenuate the increased permeability induced by inflammatory cytokines and hypoxia, suggesting its potential as a therapeutic agent for conditions like interstitial cystitis and prostatitis .

Key Findings:

- Mechanism : Acts as an inhibitor of intestinal alkaline phosphatase, preserving gut barrier function.

- Concentration : Effective at low concentrations (as low as 1 μmol/L).

- Clinical Implications : May synergize with other therapies to enhance gut health.

Dental Applications

This compound is widely recognized for its anti-caries properties. It contributes to dental health through several mechanisms:

- Plaque pH Buffering : It helps maintain a neutral pH in the oral cavity, reducing acid-induced demineralization.

- Mineralization : Enhances calcium and phosphate levels in plaque, promoting enamel remineralization.

- Direct Interaction with Dental Minerals : Facilitates the incorporation of minerals into tooth structure.

In vitro studies have demonstrated that this compound can significantly reduce demineralization of enamel and dentin under acidic conditions. For instance, a study using an in vitro bacterial flow cell model found that higher concentrations of this compound led to decreased enamel demineralization .

Key Findings:

- Concentration Effects : A dose-response relationship where increased concentrations lead to better anti-caries effects.

- Combination with Fluoride : The this compound/sodium monofluorophosphate system has shown greater efficacy than sodium monofluorophosphate alone .

- Clinical Trials : Confirmed effectiveness in reducing caries progression in clinical settings.

Potential Therapeutic Uses

Beyond gastrointestinal and dental health, this compound is being explored for its broader therapeutic implications:

- Bone Health : It may enhance mineral density and support bone health by providing a bioavailable source of calcium and phosphate .

- Respiratory Conditions : Emerging studies suggest that this compound may have anti-inflammatory properties beneficial for respiratory health, potentially aiding in the treatment of respiratory disorders .

- Wound Healing : Its application in soft tissue healing has been noted, particularly in mucosal tissues .

Key Findings:

- Bioavailability : this compound has higher solubility compared to other calcium sources, facilitating better absorption and utilization.

- Research Directions : Ongoing studies are investigating its pharmacokinetics and potential roles in managing osteoporosis and other mineral deficiency-related conditions.

Mechanism of Action

Calcium glycerophosphate exerts its effects through several mechanisms:

Plaque-pH Buffering: It helps buffer the pH of dental plaque, reducing the risk of dental caries.

Elevation of Calcium and Phosphate Levels: It increases the levels of calcium and phosphate in dental plaque, promoting remineralization of tooth enamel.

Direct Interaction with Dental Mineral: This compound interacts directly with dental minerals, enhancing their stability and resistance to acid attacks.

Comparison with Similar Compounds

Table 2: Efficacy in Dental Remineralization

Table 3: Clinical Outcomes in Supplements and Medicine

Key Research Findings

Dental Efficacy :

- CaGP in low-fluoride toothpaste (500 ppm F⁻ + 0.25% CaGP) reduced mineral loss and extracellular polysaccharides (EPS) in enamel equivalently to 1,100 ppm F⁻ toothpaste .

- CaGP elevates plaque calcium (271 mg/cm² vs. 241 mg/cm² in controls) and phosphate, enhancing resistance to acid erosion .

Synergy with Fluoride :

- CaGP increases the ionic activity of calcium phosphate phases in enamel, potentiating fluoride’s remineralization effects .

Nutritional Superiority :

- In preterm infants, CaGP-based TPN improved calcium retention by 20% compared to conventional salts, addressing metabolic bone disease risks .

Unique Applications :

- 55% of interstitial cystitis patients reported symptom relief with CaGP, attributed to its buffering capacity against acidic urine .

Biological Activity

Calcium glycerophosphate (CaGP) is a compound that has garnered attention for its diverse biological activities, particularly in dental health, gut integrity, and potential roles in mineral supplementation. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activity of CaGP, including detailed research findings, data tables, and case studies.

Overview of this compound

This compound is a calcium salt of glycerophosphoric acid. It dissociates into calcium ions and glycerophosphate upon dissolution. The compound is primarily used in dental products and as a dietary supplement due to its mineral content and buffering capacity.

1. Dental Health:

this compound has been shown to reduce dental erosion, particularly in individuals consuming acidic foods and beverages. Studies indicate that it can enhance enamel remineralization and inhibit the growth of cariogenic bacteria such as Streptococcus mutans.

2. Gut Integrity:

Research has demonstrated that CaGP preserves intestinal epithelial integrity during conditions of hypoxia and inflammation. It acts as an inhibitor of intestinal alkaline phosphatase, which may help maintain the barrier function of gut epithelial cells.

3. Mineral Supplementation:

CaGP serves as a source of calcium and phosphate, essential for bone health. Its role as a phosphate donor supports cellular energy production and metabolic processes.

Dental Biofilm Studies

A study evaluated the effects of CaGP on dual-species biofilms composed of Streptococcus mutans and Candida albicans. The biofilms were treated with varying concentrations (0.125%, 0.25%, 0.5%) of CaGP, with results summarized in Table 1.

| Treatment Concentration | Biofilm Metabolic Activity | Total Biomass Production | Bacterial Viability Reduction |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.125% CaGP | No significant change | No significant change | No significant change |

| 0.25% CaGP | Increased | Increased | Significant reduction |

| 0.5% CaGP | Highest | Highest | Highest reduction |

The study found that treatments with 0.25% and 0.5% CaGP significantly increased biofilm metabolic activity compared to controls (p < 0.05). Notably, the presence of fluoride did not enhance the antibacterial effect of CaGP against S. mutans but did improve overall metabolic activity when combined with higher concentrations of CaGP .

Gut Integrity Studies

Another investigation focused on the effect of CaGP on transepithelial electrical resistance (TEER) in a Caco-2 cell model under hypoxic conditions. The results are presented in Table 2.

| Treatment Concentration | TEER Preservation (%) | Mannitol Flux Increase (%) |

|---|---|---|

| Control | Decreased | Increased |

| 1 μmol/L CaGP | Significant preservation (p < 0.01) | Reduced increase |

| 10 μmol/L CaGP | Enhanced preservation | Further reduced increase |

The findings indicated that even low concentrations (1 μmol/L) of CaGP could significantly preserve TEER during hypoxic conditions, suggesting its potential role in protecting gut integrity .

Case Studies

Case Study: Dental Erosion Prevention

A clinical trial assessed the effectiveness of this compound-containing toothpaste on patients with high dietary acid exposure. Results showed a marked reduction in enamel erosion compared to a control group using fluoride-only toothpaste over six months.

Case Study: Gut Health in Celiac Disease

In patients with celiac disease, supplementation with this compound was associated with improved gut permeability markers, indicating its potential therapeutic role in managing intestinal integrity during gluten exposure .

Q & A

Basic Research Questions

Q. How is the calcium content in calcium glycerophosphate quantified to meet pharmacopeial standards?

this compound must contain 18.6–19.4% calcium (dried basis) as per USP guidelines. The methodology involves drying the sample to remove moisture, followed by titration or atomic absorption spectroscopy to quantify calcium ions. Validation requires compliance with USP monographs, ensuring precision through repeated measurements and comparison to certified reference materials .

Q. Why is this compound preferred over calcium phosphate in formulations requiring high solubility?

this compound exhibits greater aqueous solubility due to its organic glycerophosphate anion, which enhances ion dissociation compared to inorganic phosphate salts. Experimental comparisons involve measuring solubility in buffered solutions (e.g., pH 6.8 for simulating physiological conditions) and monitoring ion retention via spectrophotometry or ion-selective electrodes .

Q. What methodologies confirm the bioavailability of calcium from this compound in vivo?

Bioavailability is assessed using isotopic tracer studies (e.g., ⁴⁵Ca labeling) in animal models, with calcium absorption quantified via serum analysis, urinary excretion, or bone mineralization assays. Comparative studies with calcium carbonate or citrate highlight its superior absorption due to glycerophosphate acting as a chelating agent, facilitating GI uptake .

Advanced Research Questions

Q. How do varying concentrations of this compound influence the mechanical properties of thermosensitive chitosan scaffolds?

Rheological studies (e.g., oscillatory shear tests) reveal that 0.1 mol/dm³ calcium β-glycerophosphate optimizes scaffold properties by balancing sol-gel transition temperature (~35°C) and storage modulus (G'). Higher concentrations increase mechanical resistance in the gel phase but reduce elasticity at lower temperatures. Data from strain sweeps and temperature ramps (e.g., Figure 3a, 8d) guide parameter optimization for injectable tissue engineering applications .

Q. How can contradictory data on this compound’s rheological effects be resolved in scaffold design?

Contradictions arise from temperature-dependent behavior: low concentrations favor viscous dominance, while higher concentrations enhance crosslinking at elevated temperatures. Researchers should employ time-temperature superposition models and replicate experiments under controlled humidity and ionic strength. Conflicting results in non-isothermal vs. isothermal measurements (e.g., Figure 4c–e) necessitate multivariate analysis to isolate concentration, temperature, and pH variables .

Q. What experimental approaches validate the role of glycerophosphate ions in 3D scaffold formation?

Comparative studies using calcium carbonate (devoid of glycerophosphate) show incomplete 3D structure formation until temperatures exceed 55°C. Techniques like FTIR spectroscopy and small-angle X-ray scattering (SAXS) track hydrogen bonding and phosphate group interactions. Rheological phase diagrams (e.g., Figure 8d) confirm glycerophosphate’s critical role in lowering gelation thresholds and enhancing structural integrity .

Q. What mechanisms explain this compound’s efficacy in reducing dental erosion?

In vitro plaque pH buffering assays demonstrate its ability to elevate calcium and phosphate ion concentrations in dental biofilm, promoting hydroxyapatite remineralization. Microhardness tests on enamel samples exposed to acidic challenges (e.g., citric acid) show reduced erosion when treated with this compound. Clinical studies correlate these findings with reduced caries incidence .

Q. Methodological Considerations

- Data Collection: Prioritize peer-reviewed studies over commercial sources (e.g., avoid ). Use USP/EP monographs for standardization .

- Conflict Resolution: Address contradictory rheological data via controlled variable testing and meta-analysis of published datasets .

- Ethical Compliance: For in vivo studies, adhere to institutional guidelines for calcium tracer use and minimize animal cohort sizes .

Properties

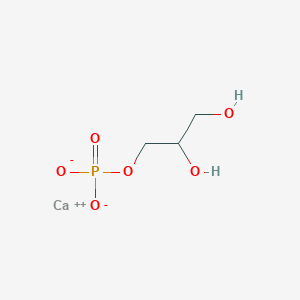

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.